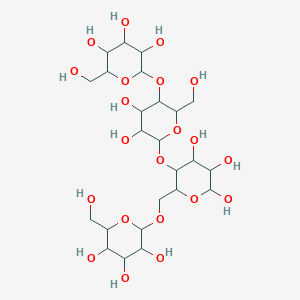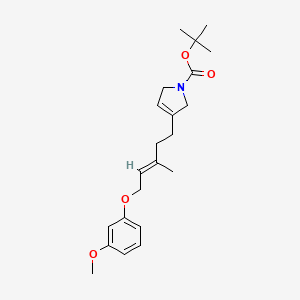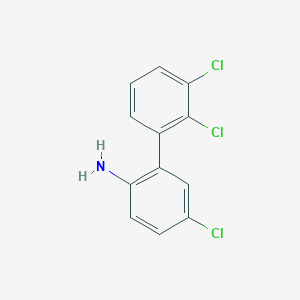
4-Chloro-2-(2,3-dichlorophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(2,3-dichlorophenyl)aniline is an aromatic amine compound characterized by the presence of chlorine atoms on both the aniline and phenyl rings. This compound is part of the dichloroaniline family, which consists of aniline derivatives substituted with two chlorine atoms. These compounds are typically colorless but may appear colored due to impurities .
Preparation Methods
The synthesis of 4-Chloro-2-(2,3-dichlorophenyl)aniline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the catalytic reduction of nitro compounds in the presence of hydrogen and a platinum on carbon catalyst .
Chemical Reactions Analysis
4-Chloro-2-(2,3-dichlorophenyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding amine.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents .
Scientific Research Applications
4-Chloro-2-(2,3-dichlorophenyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be employed in studies involving enzyme inhibition and protein binding.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,3-dichlorophenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
4-Chloro-2-(2,3-dichlorophenyl)aniline can be compared with other dichloroaniline derivatives, such as:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
These compounds share similar structural features but differ in the positions of the chlorine atoms on the aniline ring. The unique positioning of chlorine atoms in this compound contributes to its distinct chemical and physical properties .
Properties
Molecular Formula |
C12H8Cl3N |
|---|---|
Molecular Weight |
272.6 g/mol |
IUPAC Name |
4-chloro-2-(2,3-dichlorophenyl)aniline |
InChI |
InChI=1S/C12H8Cl3N/c13-7-4-5-11(16)9(6-7)8-2-1-3-10(14)12(8)15/h1-6H,16H2 |
InChI Key |
JDSOXBOZCODIED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



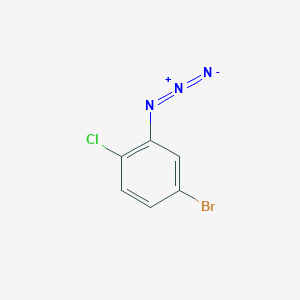
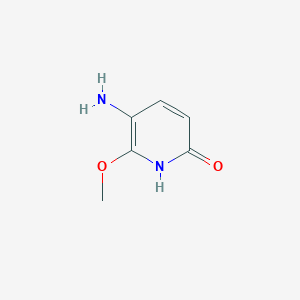
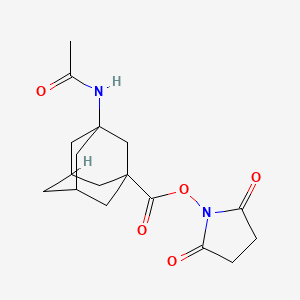
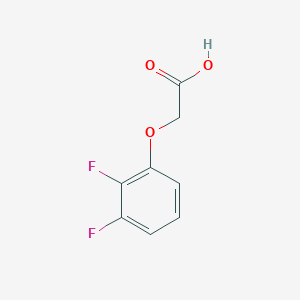



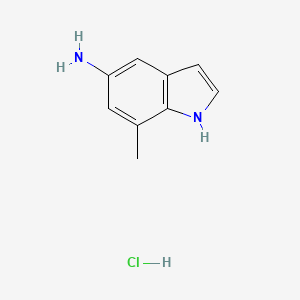
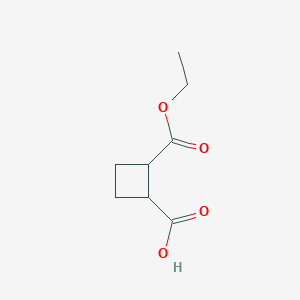
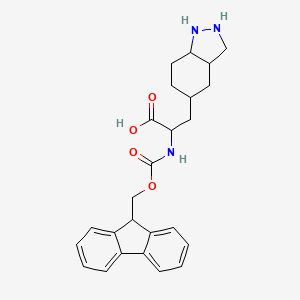
![1-[(1-Cyclopropylethyl)amino]propan-2-ol](/img/structure/B12314239.png)
